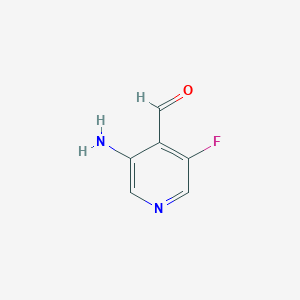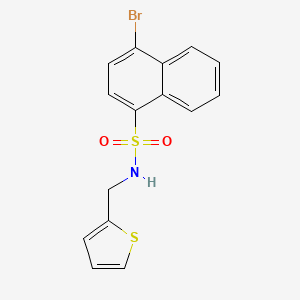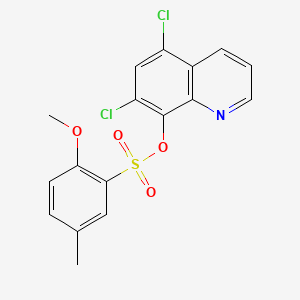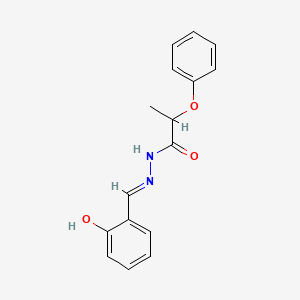![molecular formula C14H12Cl2N2O3S B15282954 2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B15282954.png)
2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzamide group attached to a sulfonylated dichloromethylphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzamide typically involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with 2-aminobenzamide. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound yields 4,5-dichloro-2-methylbenzenesulfonic acid and 2-aminobenzoic acid.
Aplicaciones Científicas De Investigación
2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dichloro-2-methylbenzenesulfonamide: Similar structure but lacks the benzamide group.
2-Aminobenzamide: Contains the benzamide group but lacks the sulfonylated dichloromethylphenyl moiety.
N-(4,5-Dichloro-2-methylphenyl)sulfonyl-2-aminobenzamide: A closely related compound with similar functional groups.
Uniqueness
2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzamide is unique due to the combination of the sulfonyl and benzamide groups, which confer specific chemical properties and biological activities
Propiedades
Fórmula molecular |
C14H12Cl2N2O3S |
|---|---|
Peso molecular |
359.2 g/mol |
Nombre IUPAC |
2-[(4,5-dichloro-2-methylphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C14H12Cl2N2O3S/c1-8-6-10(15)11(16)7-13(8)22(20,21)18-12-5-3-2-4-9(12)14(17)19/h2-7,18H,1H3,(H2,17,19) |
Clave InChI |
HBMLJKSAHZFUEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC=C2C(=O)N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-{[4-(1H-pyrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B15282871.png)
![N'-Hydroxy-2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetimidamide](/img/structure/B15282880.png)
![4,4-Dimethoxy-7-phenyl-4,6-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B15282882.png)



![6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282912.png)

![2-[3-(3,4-dimethoxyphenyl)-5-(methylsulfanyl)-1H-pyrazol-1-yl]-4,6-bis(4-methyl-1-piperazinyl)-1,3,5-triazine](/img/structure/B15282929.png)
![N-(3,4-dimethyl-5-isoxazolyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B15282930.png)

![1-[4-(difluoromethoxy)phenyl]-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15282943.png)

![3-(1-Benzofuran-2-yl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282959.png)
